molecular formula C6H10F4O2 B14073928 1,2-Bis(2,2-difluoroethoxy)ethane

1,2-Bis(2,2-difluoroethoxy)ethane

Cat. No.: B14073928
M. Wt: 190.14 g/mol
InChI Key: KLOWBILJKLNSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(2,2-difluoroethoxy)ethane ( 1691328-94-5), also known as F4DEE, is a fluorinated ether compound with the molecular formula C₆H₁₀F₄O₂ and a molecular weight of 190.14 g/mol . Its unique molecular structure, which features two 2,2-difluoroethoxy groups symmetrically attached to an ethylene backbone, imparts a combination of high oxidative stability, low viscosity, and excellent ionic conductivity . This profile makes it a particularly valuable non-aqueous electrolyte solvent or co-solvent for advanced battery technologies, especially lithium-metal batteries . In scientific studies, F4DEE has been demonstrated to enable remarkable long-term cycling stability in lithium-metal batteries, with reported coulombic efficiencies exceeding 99.5% . Its primary research value lies in its ability to form stable solid-electrolyte interphases (SEI) on lithium metal anodes, which suppresses detrimental lithium dendrite growth and contributes to a low and stable cell overpotential . The compound is designed to integrate several desired properties for next-generation energy storage, including fast ion conduction, high Li metal efficiency, and compatibility with high-voltage cathodes . These features are critical for enabling long cycle life in demanding configurations such as Li-metal batteries and anode-free pouch cells, particularly under lean electrolyte conditions . 1,2-Bis(2,2-difluoroethoxy)ethane is offered for in-vitro research applications and is strictly for laboratory use only . It is not classified as a medicine or drug and is not approved for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C6H10F4O2

Molecular Weight

190.14 g/mol

IUPAC Name

2-[2-(2,2-difluoroethoxy)ethoxy]-1,1-difluoroethane

InChI

InChI=1S/C6H10F4O2/c7-5(8)3-11-1-2-12-4-6(9)10/h5-6H,1-4H2

InChI Key

KLOWBILJKLNSMB-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)F)OCC(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,2-difluoroethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .

Scientific Research Applications

1,2-Bis(2,2-difluoroethoxy)ethane is an organic compound with the molecular formula C6H10F4O2C_6H_{10}F_4O_2 that features two 2,2-difluoroethoxy groups attached to an ethane backbone . It is characterized by its high fluorine content, which enhances its stability and reactivity in various chemical environments. This compound's difluoroethoxy groups give it significant polarity and solubility, making it suitable for various applications in industrial and research settings.

Primary Use as Electrolyte in Non-Aqueous Batteries

  • Electrolyte Solution: 1,2-Bis(2,2-difluoroethoxy)ethane is used as an electrolyte solution in non-aqueous electrolyte secondary batteries . Batteries that use non-aqueous electrolyte solutions have higher voltages and energy densities compared to those using aqueous solutions .
  • Improved Battery Performance: Fluorinated dialkoxyethanes are effective in improving power output and oxidation resistance due to their low viscosity . Electrolytes made with 1,2-Bis(2,2-difluoroethoxy)ethane display long-term stability and high coulombic efficiency .
  • Key Properties: The molecule integrates properties such as fast ion conduction, low and stable cell overpotential, high lithium (Li) metal efficiency, fast activation, and oxidative stability . Electrolytes containing 1,2-Bis(2,2-difluoroethoxy)ethane possess high ionic conductivity, low and stable interfacial transport, high Li metal efficiency, fast activation, and high-voltage stability .
  • Long cycle life: These features enable long cycle life of Li metal batteries and anode-free pouch cells under lean electrolyte and realistic testing conditions .
  • Low Halide Ion Content: 1,2-Bis(2,2-difluoroethoxy)ethane can be synthesized with a halide ion content of less than 10 ppm, making it industrially useful as an electrolyte solution . A low halide ion content is desired because the electrolyte solution of a lithium ion secondary battery usually causes substantial degradation of the battery properties .

Other Potential Applications
While the primary documented application of 1,2-Bis(2,2-difluoroethoxy)ethane is in battery technology, its unique chemical properties could lend it to uses in other specialized applications.

ApplicationDescription
Research ReagentDue to its unique chemical properties and reactivity, 1,2-Bis(2,2-difluoroethoxy)ethane is suited to research applications.
Industrial chemical processingThe high fluorine content of 1,2-Bis(2,2-difluoroethoxy)ethane enhances its stability and reactivity in different chemical conditions, making it applicable in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(2,2-difluoroethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the structure and function of molecules within the system, leading to the observed effects .

Comparison with Similar Compounds

Fluorinated Analogs

  • 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane : With eight fluorine atoms, this compound exhibits superior thermal stability (boiling point: 141°C) and chemical inertness compared to the difluoro variant. However, its higher molecular weight (262.10 vs. 190.14) reduces ionic mobility, limiting its utility in battery electrolytes.
  • 1,2-Bis(2,2-difluoroethoxy)ethane: Strikes a balance between fluorine content and molecular weight, optimizing conductivity (ionic conductivity: ~5.6 mS/cm) while maintaining compatibility with lithium anodes.

Halogenated Derivatives

  • Bromo and Chloro Analogs : The brominated analog (Br substituents) is highly reactive, serving as a crosslinking agent in polymer synthesis. In contrast, the chloro variant is less stable under oxidative conditions but finds use in low-cost material applications. Both exhibit higher densities (~1.5–1.8 g/cm³) compared to fluorinated ethers (~1.3–1.4 g/cm³).

Sulfur-Containing Analog

  • 1,2-Bis(phenylthio)ethane : The sulfur atoms enhance electron donation, making it effective as a ligand in transition-metal catalysis. However, its aromatic structure limits solubility in polar electrolytes.

Application-Specific Performance

  • Battery Electrolytes : Fluorinated ethers outperform halogenated and sulfur-containing analogs due to their low viscosity and high dielectric constants . F4DEE achieves a Li metal efficiency of 99.3% over 200 cycles, whereas chloro/bromo analogs degrade rapidly under similar conditions.
  • Pharmaceuticals : Brominated ethers are preferred for their reactivity in alkylation reactions, but their toxicity necessitates stringent handling protocols.

Toxicity and Handling

  • Fluorinated compounds like F4DEE demonstrate lower acute toxicity (LD₅₀ > 2000 mg/kg) compared to brominated (LD₅₀ ~300 mg/kg) and chlorinated analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.